Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxymethyl group at the 4-position, a methyl group at the 3-position, and a carboxylate ester at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of an indole derivative followed by esterification. The reaction conditions often include the use of strong bases like sodium hydride and solvents such as tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like molecular distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Similar in structure but with different functional groups.
4-Methoxyamphetamine: Shares the methoxy group but has a different core structure.
Uniqueness
Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
64241-37-8 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-8-11-9(7-16-2)5-4-6-10(11)14-12(8)13(15)17-3/h4-6,14H,7H2,1-3H3 |
InChI Key |
ZOJXKMIZEWZYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC(=C12)COC)C(=O)OC |
Origin of Product |
United States |
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